3-(Methylthio)cyclopentanone

Lipophilicity Drug Design Physicochemical Properties

3-(Methylthio)cyclopentanone (CAS 342795-48-6) is a sulfur-substituted cyclopentanone derivative bearing a methylthio group at the 3-position. It is a member of the alkylthio-substituted cycloketone class, characterized by a five-membered carbocyclic ring and a reactive ketone moiety.

Molecular Formula C6H10OS
Molecular Weight 130.21
CAS No. 342795-48-6
Cat. No. B2707404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)cyclopentanone
CAS342795-48-6
Molecular FormulaC6H10OS
Molecular Weight130.21
Structural Identifiers
SMILESCSC1CCC(=O)C1
InChIInChI=1S/C6H10OS/c1-8-6-3-2-5(7)4-6/h6H,2-4H2,1H3
InChIKeyHNXDUCKJAPPFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)cyclopentanone (CAS 342795-48-6) Procurement-Ready Specifications and Class Profile


3-(Methylthio)cyclopentanone (CAS 342795-48-6) is a sulfur-substituted cyclopentanone derivative bearing a methylthio group at the 3-position [1]. It is a member of the alkylthio-substituted cycloketone class, characterized by a five-membered carbocyclic ring and a reactive ketone moiety. The compound's structural features—specifically the presence of a sulfur atom in the methylthio group—distinguish it from unsubstituted cyclopentanone and position it as a versatile intermediate in organic synthesis, with documented applications in the construction of more complex molecular frameworks [2].

Why Generic Substitution Fails for 3-(Methylthio)cyclopentanone: Critical Differentiators from Unsubstituted and Regioisomeric Analogs


Generic substitution of 3-(Methylthio)cyclopentanone (CAS 342795-48-6) with unsubstituted cyclopentanone or 2-(methylthio)cyclopentanone is inadvisable due to quantifiable differences in physicochemical and reactive properties. The 3-position methylthio group increases lipophilicity by over an order of magnitude (logP 1.47 vs. 0.2) and introduces a unique sulfur-centered redox handle . These attributes directly impact solubility, metabolic stability, and downstream reactivity—critical factors in both synthesis planning and biological assay development. The evidence below quantifies these distinctions, enabling rational procurement decisions based on specific application requirements [1].

Quantitative Evidence for Differentiating 3-(Methylthio)cyclopentanone (CAS 342795-48-6) from Closest Analogs


Lipophilicity Advantage Over Unsubstituted Cyclopentanone Drives Biological Distribution and Synthetic Utility

3-(Methylthio)cyclopentanone exhibits a significantly higher computed octanol-water partition coefficient (logP) compared to unsubstituted cyclopentanone. The methylthio group increases lipophilicity, which can enhance membrane permeability in biological contexts and alter solubility profiles in organic synthesis. The quantified difference exceeds one log unit, representing a tenfold increase in partition ratio .

Lipophilicity Drug Design Physicochemical Properties

Unique Sulfur Redox Handle Enables Selective Oxidation Pathways Not Available to Unsubstituted Cyclopentanone

The methylthio group provides a distinct chemical handle for selective oxidation to sulfoxide or sulfone, a reactivity profile entirely absent in unsubstituted cyclopentanone. This enables controlled, stepwise functionalization for the synthesis of complex molecules. The methylthio moiety can be oxidized using standard agents such as hydrogen peroxide or m-chloroperbenzoic acid, providing access to a broader chemical space .

Organic Synthesis Oxidation Functional Group Transformation

Regioisomeric Distinction from 2-(Methylthio)cyclopentanone: Different Steric and Electronic Environment for Further Transformations

The position of the methylthio substituent (3- vs. 2-) on the cyclopentanone ring alters both steric congestion and electronic effects, influencing regioselectivity in subsequent reactions. While direct quantitative comparison data for these specific isomers is limited, class-level evidence from cyclopentenone reactions demonstrates that substituent position governs addition patterns and stereochemical outcomes [1]. The 3-substituted isomer presents a distinct nucleophilic/electrophilic profile compared to the 2-isomer, which is adjacent to the carbonyl.

Regioselectivity Stereochemistry Synthetic Methodology

Synthetic Utility as a Building Block Demonstrated in High-Yield [3+2] Cycloaddition Methodology

3-(Methylthio)cyclopentanone derivatives have been successfully employed as key components in highly regio- and stereoselective [3+2] cycloaddition reactions. In the methodology reported by Masui et al., 3-(methylthio)-2-siloxyallyl acetates react with various olefins in the presence of Lewis acids to afford functionalized cyclopentanones in good yields. The presence of the methylthio group is integral to the generation of the reactive cationic species and influences the reaction outcome [1].

Cycloaddition Methodology Building Block

Where to Deploy 3-(Methylthio)cyclopentanone (CAS 342795-48-6) for Maximum Scientific and Industrial Impact


Medicinal Chemistry: Designing Lipophilic, Membrane-Permeable Scaffolds

3-(Methylthio)cyclopentanone (LogP 1.471) offers a quantifiable lipophilicity advantage over unsubstituted cyclopentanone (LogP ~0.2) . This property makes it a more suitable starting point for designing CNS-penetrant compounds or other drug candidates requiring enhanced passive membrane permeability. The methylthio group provides a metabolic soft spot (oxidation to sulfoxide/sulfone) that can be exploited in prodrug strategies or to modulate clearance .

Organic Synthesis: Leveraging the Methylthio Group as a Latent Sulfoxide/Sulfone Functionality

The presence of the methylthio group enables selective oxidation to sulfoxide or sulfone, a transformation not possible with unsubstituted cyclopentanone . This orthogonal reactivity expands the accessible chemical space from a single intermediate. Procurement of 3-(Methylthio)cyclopentanone is therefore justified when a synthetic route requires a sulfur-containing building block that can be revealed or manipulated at a late stage.

Methodology Development: Exploring Regio- and Stereoselective Cycloaddition Reactions

3-(Methylthio)cyclopentanone derivatives have been successfully utilized in [3+2] cycloaddition methodology to generate complex cyclopentanoid frameworks [1]. The methylthio group influences both the reactivity and selectivity of the process. For researchers developing new catalytic asymmetric methods or exploring sulfur-based chiral auxiliaries, this compound serves as a proven, literature-validated substrate, reducing methodological risk compared to untested analogs.

Physicochemical Property Benchmarking and QSAR Model Validation

With its well-defined LogP value (1.471) and other computed descriptors (TPSA 17.07, H-bond acceptors 2, H-bond donors 0) , 3-(Methylthio)cyclopentanone serves as a useful calibrant for computational models predicting lipophilicity and ADME properties. Its procurement is indicated for groups building or validating in silico property prediction tools, particularly those focused on sulfur-containing heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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